![molecular formula C26H24N2O5S B12336870 Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound that features a biphenyl core with various functional groups attached
Métodos De Preparación
The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate using an organocatalyst like DABCO in an aqueous medium.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of aniline derivatives followed by coupling with the isoxazole ring.
Formation of the Biphenyl Core: This can be synthesized through Suzuki coupling reactions involving aryl halides and boronic acids.
Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions.
Análisis De Reacciones Químicas
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Aplicaciones Científicas De Investigación
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly for its potential antibacterial and antioxidant properties.
Materials Science: Its unique structure allows it to be used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds:
Isoxazole Derivatives: Compounds like 3-methyl-4-(phenylsulfonamido)isoxazole share similar structural features but may differ in their biological activities and applications.
Biphenyl Derivatives: Compounds such as biphenyl-4-yl acetate have a similar biphenyl core but lack the additional functional groups, making them less versatile in certain applications.
Propiedades
Fórmula molecular |
C26H24N2O5S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-24(29)17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)26-25(18(2)27-33-26)28-34(30,31)23-7-5-4-6-8-23/h4-16,28H,3,17H2,1-2H3 |
Clave InChI |
FXOLPYONSBZJLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


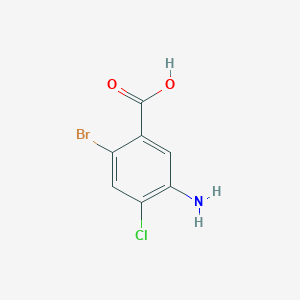
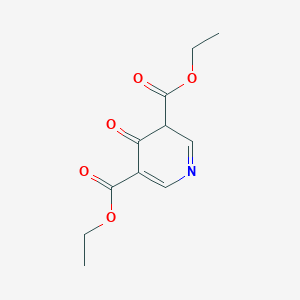

![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
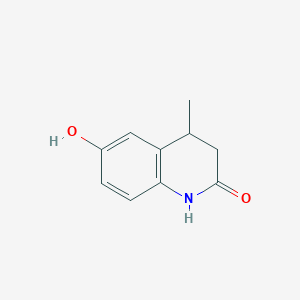
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
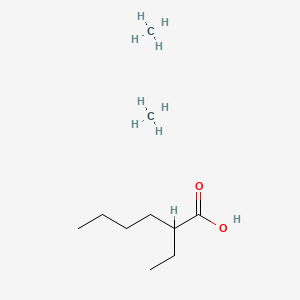
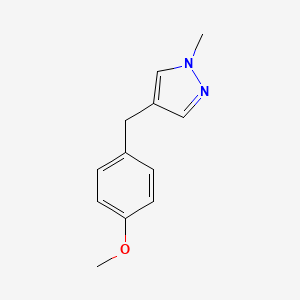
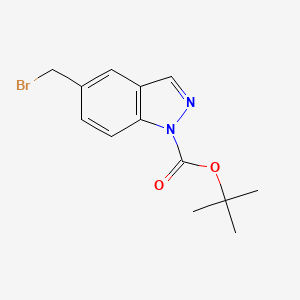
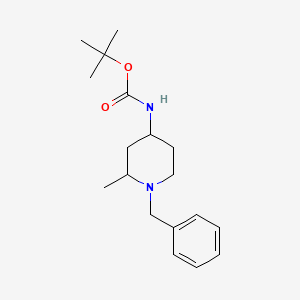
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
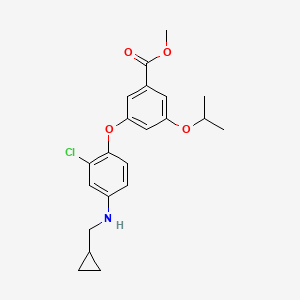
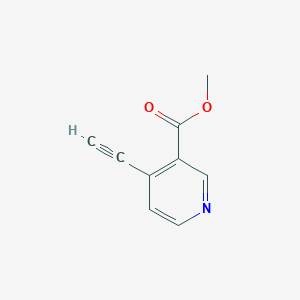
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
